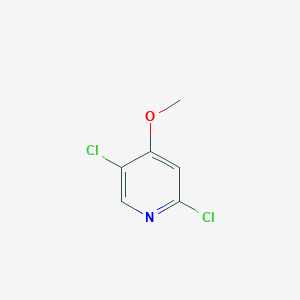
2,5-Dichloro-4-methoxypyridine
Vue d'ensemble
Description
2,5-Dichloro-4-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO . It is a solid substance under normal conditions . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-methoxypyridine is represented by the InChI code 1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 . The molecular weight of this compound is 178.02 .Physical And Chemical Properties Analysis
2,5-Dichloro-4-methoxypyridine is a solid substance under normal conditions . It has a molecular weight of 178.02 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Photophysical Evaluation and Computational Study
A study by Hagimori et al. (2019) investigated the spectroscopic properties of methoxypyridine compounds, including 2,5-Dichloro-4-methoxypyridine. This research focused on the fluorescence quantum yields of these compounds in various solvents and their potential as highly emissive fluorophores in both solution and solid state. The study provided insights into the effects of substituent modification on fluorescence properties, which is essential for the development of new photonic materials (Hagimori et al., 2019).
Charge Transfer Complexation
Alghanmi and Habeeb (2015) explored the charge transfer interaction of 5-amino-2-methoxypyridine with chloranilic acid, a study relevant to the understanding of 2,5-Dichloro-4-methoxypyridine's properties. This research provided valuable insights into the formation constants and stability of the charge transfer complexes formed with methoxypyridine derivatives, which are critical for various applications in materials science and analytical chemistry (Alghanmi & Habeeb, 2015).
Rearrangement Under Pyrolysis Conditions
Lister et al. (2003) studied the rearrangement of 2-alkoxypyridines, analogous to 2,5-Dichloro-4-methoxypyridine, under flash vacuum pyrolysis conditions. Their findings are crucial for understanding the thermal behavior of methoxypyridines and their potential application in synthetic organic chemistry, particularly in reactions requiring controlled pyrolytic conditions (Lister et al., 2003).
Synthesis of Gastric-Acid Inhibiting Compounds
Mittelbach et al. (1988) described a new synthesis route for 4-methoxy-2,3,5-trimethylpyridine, an important building block related to 2,5-Dichloro-4-methoxypyridine, used in the preparation of compounds with gastric-acid inhibiting activity. This research underscores the significance of methoxypyridines in medicinal chemistry, particularly in the development of therapeutics for gastrointestinal disorders (Mittelbach et al., 1988).
Reactions with Methoxide and Methanethiolate Ions
Testaferri et al. (1985) explored the reactions of halogenated pyridines, including 2,5-Dichloro-4-methoxypyridine, with methoxide and methanethiolate ions. Their findings contribute to a deeper understanding of the chemical reactivity of methoxypyridines and their applications in synthetic organic chemistry, particularly in the formation of complex organic compounds (Testaferri et al., 1985).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2,5-dichloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSAGSNTXMQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855711 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methoxypyridine | |
CAS RN |
1122090-95-2 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)

![4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1401514.png)


![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)


